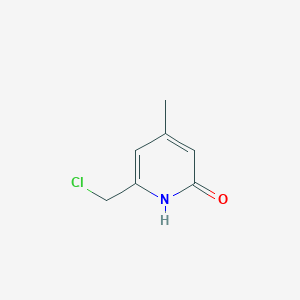

6-(chloromethyl)-4-methyl-1H-pyridin-2-one

Description

6-(Chloromethyl)-4-methyl-1H-pyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with a chloromethyl (-CH₂Cl) group at position 6 and a methyl (-CH₃) group at position 2. The chloromethyl group enhances its reactivity in nucleophilic substitution reactions, making it valuable in pharmaceutical and agrochemical synthesis. Its methyl group contributes to steric and electronic effects, influencing solubility and stability .

Properties

IUPAC Name |

6-(chloromethyl)-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWMJDKXFSRDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30530486 | |

| Record name | 6-(Chloromethyl)-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71431-17-9 | |

| Record name | 6-(Chloromethyl)-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30530486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-4-methyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-methyl-1H-pyridin-2-one. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-4-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.

Major Products Formed

Nucleophilic Substitution: Substituted pyridinone derivatives with various functional groups.

Oxidation: Oxidized pyridinone derivatives with altered electronic properties.

Reduction: Dihydropyridine derivatives with potential biological activity.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of pharmaceutical agents. It has been explored for its potential therapeutic applications, particularly in treating neurological and inflammatory conditions. The chloromethyl moiety enhances its reactivity, allowing for nucleophilic substitution reactions that can yield various biologically active derivatives. Research indicates that derivatives of 6-(chloromethyl)-4-methyl-1H-pyridin-2-one exhibit notable antimicrobial and antifungal properties, making them candidates for new drug development aimed at various diseases.

Materials Science

In materials science, this compound is utilized in developing advanced materials, including polymers and coatings with specific electronic properties. The compound's ability to form covalent bonds through its chloromethyl group allows it to modify the properties of polymers, enhancing their functionality for applications in electronics and coatings.

Biological Studies

The compound is employed in biochemical assays to study enzyme interactions and receptor binding. Its structural characteristics enable it to interact with various biological targets, which is essential for understanding pharmacodynamics and pharmacokinetics. Modifications to the chloromethyl group can significantly influence its binding affinity, thus impacting its biological activity .

Industrial Chemistry

In industrial applications, this compound is used in synthesizing agrochemicals and specialty chemicals with specific functional attributes. Its role as an intermediate in chemical synthesis processes highlights its importance in producing compounds with desirable properties for agricultural applications .

Case Study 1: Synthesis of Pharmaceutical Agents

A study explored the synthesis of derivatives based on this compound aimed at developing new treatments for cognitive deficits associated with Alzheimer's disease. The modifications made to the compound significantly improved binding affinity to muscarinic acetylcholine receptors, showcasing its potential as a scaffold for novel pharmaceuticals .

Case Study 2: Material Properties Enhancement

Research demonstrated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and electrical conductivity. These findings suggest that this compound can play a vital role in developing next-generation electronic materials.

A series of biological assays evaluated the antimicrobial activity of various derivatives of this compound. The results indicated significant activity against several bacterial strains, supporting its potential use as an antimicrobial agent in pharmaceutical formulations .

Comparative Data Table

| Application Domain | Key Findings | Examples of Use |

|---|---|---|

| Medicinal Chemistry | Synthesis of derivatives with antimicrobial properties | Development of new drugs targeting neurological diseases |

| Materials Science | Enhanced properties in polymers leading to better performance | Electronic coatings and advanced materials |

| Biological Studies | Significant binding affinity to biological targets | Enzyme interaction studies |

| Industrial Chemistry | Use as an intermediate for agrochemicals | Synthesis of specialty chemicals |

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-4-methyl-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features of 6-(chloromethyl)-4-methyl-1H-pyridin-2-one and analogous compounds:

Key Observations :

- Ring Systems: The pyridinone core (6-membered) in the target compound contrasts with pyrimidinone (6-membered, two nitrogens) and pyrido-pyrimidinone (fused 6+6-membered rings) in analogs . Fused systems enhance aromatic stability but reduce solubility.

- Substituent Positions : Chloro/methyl groups at positions 6 and 4 in the target compound differ from analogs like 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one (chloro at 6, methyl at 2 and 5), altering electronic effects .

- Functional Groups : The chloromethyl group in the target compound is more reactive than the chloro group in 1194-73-6 or the hydroxy group in 612802-30-9, enabling diverse alkylation pathways .

Physicochemical Properties

Notes:

- The chloromethyl group in the target compound increases hydrophobicity compared to hydroxy-substituted analogs like 612802-30-9, which has higher polarity due to the -OH group .

- Fused-ring analogs (e.g., 1637671-24-9) exhibit higher molecular weights and reduced solubility, limiting their application in aqueous systems .

Limitations and Challenges

- Synthesis Complexity : Introducing chloromethyl groups requires controlled conditions to avoid side reactions, whereas chloro-substituted analogs (e.g., 1194-73-6) are simpler to synthesize .

- Toxicity : Chloromethyl derivatives may exhibit higher toxicity than chloro- or hydroxy-substituted compounds, necessitating careful handling .

Biological Activity

6-(Chloromethyl)-4-methyl-1H-pyridin-2-one is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₈ClNO

- Molecular Weight : 159.60 g/mol

- Functional Groups : Chloromethyl group at position six and a methyl group at position four.

The presence of the chloromethyl group enhances the compound's reactivity, allowing it to engage in nucleophilic substitution reactions, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridinone ring can participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to its targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. This compound has been explored for its potential therapeutic applications in developing new pharmaceuticals targeting various infectious diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have shown inhibitory effects against several cancer cell lines. The IC50 values for these compounds indicate their effectiveness in inducing apoptosis and cell cycle arrest:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 7 | K562 | 2.27 |

| Compound 10 | HL-60 | 1.42 |

| Compound 7 | OKP-GS | 4.56 |

The compounds demonstrated significant inhibitory activity against PDGFRα and PDGFRβ, suggesting a targeted approach in cancer treatment .

Neurological Applications

This compound has also been investigated for its potential as a modulator of muscarinic acetylcholine receptors (mAChRs), particularly M1 mAChR. This receptor is implicated in cognitive functions and disorders such as Alzheimer's disease. The compound's ability to act as a positive allosteric modulator may provide new avenues for treating cognitive deficits .

Case Studies

Several studies have explored the structure-activity relationships (SAR) of this compound:

- Study on M1 mAChR Modulation :

- Anticancer Efficacy :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(chloromethyl)-4-methyl-1H-pyridin-2-one, and how do their yields compare?

- Methodology : Synthesis often involves multi-step reactions, such as condensation of cyanoacetamide with ketones or aldehydes in polar aprotic solvents (e.g., DMSO) under basic conditions (e.g., potassium tert-butoxide). For example, analogous pyridin-2-one derivatives have been synthesized using benzylideneacetone and 2-cyanoacetamide, yielding 23–67% depending on substituents and reaction optimization .

- Key Variables : Catalyst choice (e.g., phase-transfer catalysts), solvent polarity, and temperature significantly impact reaction efficiency. Lower yields (e.g., 19%) may arise from steric hindrance or competing side reactions .

Q. How is this compound characterized structurally and functionally?

- Analytical Techniques :

- Spectroscopy : IR identifies carbonyl (C=O) and N–H stretches; H/C NMR confirm substituent positions and aromaticity. F NMR is critical for fluorinated analogs .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, essential for confirming regiochemistry .

Q. What safety protocols are recommended for handling chlorinated pyridin-2-one derivatives?

- Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Chlorinated intermediates require segregated waste storage to prevent environmental contamination. Hydrochloride salts enhance solubility but may release HCl under acidic conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- In Vivo Models : Sprague–Dawley rats or CD-1 mice are standard for acute toxicity (LD) and analgesic studies (e.g., hot-plate test). Dosing regimens (oral/intraperitoneal) must account for bioavailability and metabolite profiling .

- Statistical Tools : GraphPad Prism 6 or similar software enables dose-response curve fitting and ANOVA for comparing treatment groups .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in analgesic efficacy may arise from assay sensitivity (e.g., thermal vs. mechanical pain models) or structural analogs (e.g., trifluoromethyl vs. chloromethyl groups altering target binding). Cross-validation with orthogonal assays (e.g., enzyme inhibition) clarifies mechanisms .

- Data Normalization : Control for batch-to-batch purity variations using HPLC (>95% purity) and adjust for species-specific metabolic differences .

Q. How does the chloromethyl group influence reactivity and derivatization potential?

- Nucleophilic Substitution : The chloromethyl moiety undergoes SN2 reactions with amines, thiols, or alkoxides, enabling functionalization (e.g., prodrug synthesis). Deuterated analogs (e.g., 3-(2-chloroethyl-d) derivatives) are synthesized for pharmacokinetic tracing .

- Stability Considerations : Hydrolysis in aqueous media may generate hydroxymethyl byproducts; anhydrous conditions and stabilizers (e.g., BHT) mitigate degradation .

Q. What computational methods predict the physicochemical properties of this compound?

- In Silico Tools :

- LogP Calculation : XlogP (0.9–1.2) estimates lipophilicity, informing solubility and membrane permeability .

- Topological Polar Surface Area (TPSA) : ~54 Å suggests moderate blood-brain barrier penetration .

- Molecular Dynamics : Simulates interactions with biological targets (e.g., kinases) using docking software (AutoDock Vina) .

Methodological Resources

- Synthetic Protocols : Optimized procedures for pyridin-2-one cores are detailed in and , including solvent selection and purification steps.

- Toxicity Testing : OECD Guidelines 423 (Acute Oral Toxicity) provide standardized frameworks for preclinical safety .

- Data Reproducibility : Open-access repositories (e.g., PubChem) offer spectral and crystallographic data for cross-referencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.